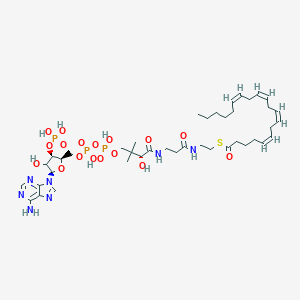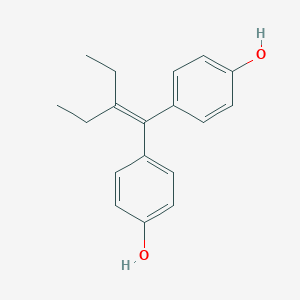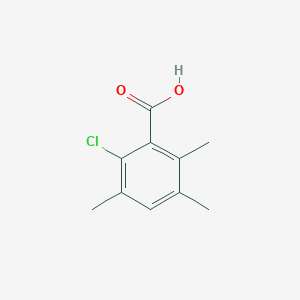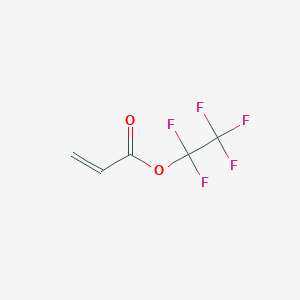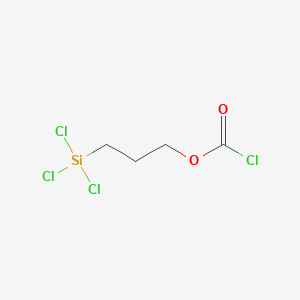![molecular formula C6H6N4S B097017 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione CAS No. 15986-11-5](/img/structure/B97017.png)
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione
Descripción general
Descripción
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (MPT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPT has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. This compound has also been found to activate the p53 signaling pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant activity by scavenging free radicals. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione. One area of interest is the potential use of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is a growing interest in the use of this compound as a potential anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. While there are still many unanswered questions regarding the mechanism of action of this compound, its broad range of biological activities make it a promising candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione involves the reaction of 6-methylpyrazolo[3,4-d]pyrimidine-4(5H)-one with thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have anti-viral and anti-bacterial properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
6-methyl-1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-8-5-4(2-7-10-5)6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWOQXXGRBQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391454 | |
| Record name | 6-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15986-11-5 | |
| Record name | NSC515434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





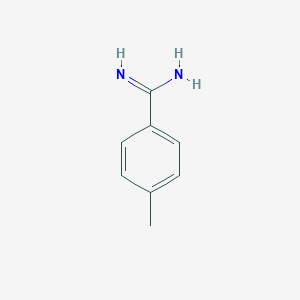
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
